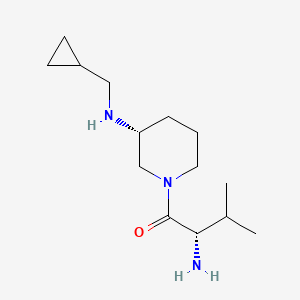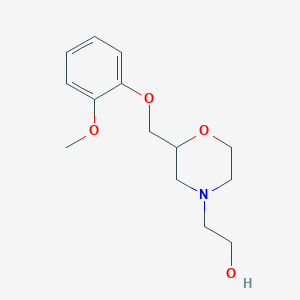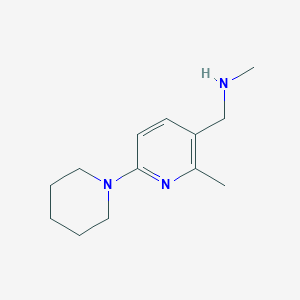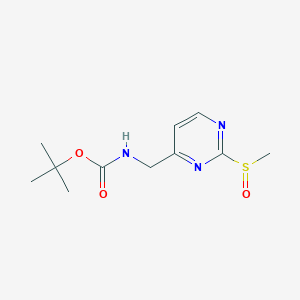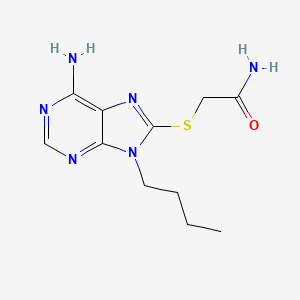
2,3-Dibromo-5-iodo-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5-iodo-4,6-dimetilpiridina es un compuesto orgánico que pertenece a la familia de la piridina. Se caracteriza por la presencia de átomos de bromo y yodo en las posiciones 2, 3 y 5, respectivamente, y grupos metilo en las posiciones 4 y 6 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,3-Dibromo-5-iodo-4,6-dimetilpiridina generalmente implica la bromación y yodación de 4,6-dimetilpiridina. El proceso comienza con la bromación de 4,6-dimetilpiridina utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en condiciones controladas. Este paso introduce átomos de bromo en las posiciones 2 y 3. Posteriormente, la yodación se lleva a cabo utilizando yodo o un agente yodante como el monocloruro de yodo (ICl) para introducir el átomo de yodo en la posición 5 .
Métodos de Producción Industrial
La producción industrial de 2,3-Dibromo-5-iodo-4,6-dimetilpiridina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,3-Dibromo-5-iodo-4,6-dimetilpiridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo y yodo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, donde reacciona con ácidos borónicos para formar enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como el hidróxido de sodio (NaOH) o el terc-butóxido de potasio (KOtBu) se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reacciones de Acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan típicamente en las reacciones de acoplamiento de Suzuki-Miyaura.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir varias piridinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones Científicas De Investigación
2,3-Dibromo-5-iodo-4,6-dimetilpiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se puede utilizar en la síntesis de moléculas biológicamente activas, incluidos posibles fármacos.
Medicina: Sirve como intermedio en el desarrollo de medicamentos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción de 2,3-Dibromo-5-iodo-4,6-dimetilpiridina implica su interacción con objetivos moleculares específicos. Los átomos de bromo y yodo pueden participar en enlaces halógenos, lo que influye en la reactividad y afinidad de unión del compuesto. Los grupos metilo en las posiciones 4 y 6 pueden afectar las propiedades estéricas y electrónicas del compuesto, modulando aún más sus interacciones con los objetivos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
2,3-Dibromo-5,6-dimetilpiridina: Estructura similar pero carece del átomo de yodo en la posición 5.
2,3-Dibromo-4,6-dimetilpiridina: Estructura similar pero carece del átomo de yodo y tiene átomos de bromo en las posiciones 2 y 3.
2,3-Dibromo-5-yodopiridina: Estructura similar pero carece de los grupos metilo en las posiciones 4 y 6
Singularidad
2,3-Dibromo-5-iodo-4,6-dimetilpiridina es única debido a la presencia de átomos de bromo y yodo, que confieren reactividad y propiedades distintas. La combinación de estos halógenos con los grupos metilo en el anillo de piridina hace que este compuesto sea particularmente versátil para diversas transformaciones químicas y aplicaciones .
Propiedades
Fórmula molecular |
C7H6Br2IN |
|---|---|
Peso molecular |
390.84 g/mol |
Nombre IUPAC |
2,3-dibromo-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6Br2IN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
Clave InChI |
SJLUBBPBYIIYFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1I)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)


